
6-Chlor-3-indolyl-β-D-glucopyranosid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-3-indolyl beta-D-glucopyranoside is a chromogenic substrate used primarily for the detection of beta-galactosidase activity. It is often used as an alternative to X-Gal in various biochemical assays. Upon enzymatic hydrolysis by beta-galactosidase, it produces a colored precipitate, which is useful for visualizing enzyme activity .
Wissenschaftliche Forschungsanwendungen
6-Chloro-3-indolyl beta-D-glucopyranoside is widely used in scientific research for various applications:
Biochemistry: Used as a substrate in enzyme assays to detect beta-galactosidase activity.
Molecular Biology: Employed in blue-white screening to differentiate recombinant from non-recombinant bacterial colonies.
Medicine: Utilized in diagnostic assays to detect beta-galactosidase activity in clinical samples.
Industry: Applied in quality control processes to monitor enzyme activity in various products
Wirkmechanismus
Target of Action
The primary target of 6-Chloro-3-indolyl beta-D-glucopyranoside is the enzyme β-glucosidase . This enzyme plays a crucial role in the hydrolysis of glycosidic bonds, converting complex carbohydrates into simple sugars.
Mode of Action
6-Chloro-3-indolyl beta-D-glucopyranoside acts as a substrate for the enzyme β-glucosidase . When this compound comes into contact with β-glucosidase, it undergoes enzymatic hydrolysis, leading to the cleavage of the glycosidic bond .
Biochemical Pathways
The interaction between 6-Chloro-3-indolyl beta-D-glucopyranoside and β-glucosidase is part of the broader carbohydrate metabolism pathway. Specifically, it is involved in the final steps of the digestion of dietary carbohydrates where complex sugars are broken down into monosaccharides for absorption .
Result of Action
Upon enzymatic hydrolysis by β-glucosidase, 6-Chloro-3-indolyl beta-D-glucopyranoside produces a chromogenic product . This results in a color change, which can be used to detect the presence of β-glucosidase-producing organisms, such as certain yeasts .
Biochemische Analyse
Biochemical Properties
6-Chloro-3-indolyl-beta-D-galactopyranoside is used in conjunction with IPTG for detection of β-galactosidase activity in bacterial colonies in a colorimetric assay to detect recombinants (white) from the non-recombinants (SALMON) . In conjunction with X-glu, 6-Chloro-3-indolyl-beta-D-galactopyranoside is useful for simultaneous detection of GUS and Lac activities on the same plate .
Cellular Effects
The cellular effects of 6-Chloro-3-indolyl-beta-D-galactopyranoside are primarily observed in its role as a substrate for β-galactosidase. The enzymatic activity leads to a color change, which is used to differentiate between recombinant and non-recombinant bacterial colonies .
Molecular Mechanism
The molecular mechanism of 6-Chloro-3-indolyl-beta-D-galactopyranoside involves its hydrolysis by the enzyme β-galactosidase. This reaction results in the formation of a salmon or rose-colored precipitate .
Temporal Effects in Laboratory Settings
The temporal effects of 6-Chloro-3-indolyl-beta-D-galactopyranoside in laboratory settings are primarily related to its use in colorimetric assays. The compound is stable under normal conditions, but it is moisture sensitive and should be stored away from water/moisture, heat, and oxidizing agents .
Metabolic Pathways
6-Chloro-3-indolyl-beta-D-galactopyranoside is involved in the β-galactosidase metabolic pathway, where it serves as a substrate for the enzyme .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
6-Chloro-3-indolyl beta-D-glucopyranoside can be synthesized through the reaction of 3-indolyl derivatives with galactose derivatives under specific conditions. One common method involves the reaction of 3-indolylmethanol with 6-chloro-2,3,4,6-tetra-O-acetyl-beta-D-galactopyranosyl bromide in the presence of a base such as sodium hydride. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of 6-Chloro-3-indolyl beta-D-glucopyranoside follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure high purity and yield. The final product is often purified through crystallization or chromatography techniques .
Analyse Chemischer Reaktionen
Types of Reactions
6-Chloro-3-indolyl beta-D-glucopyranoside primarily undergoes hydrolysis reactions catalyzed by beta-galactosidase. This hydrolysis results in the cleavage of the glycosidic bond, releasing 6-chloro-3-indolyl and galactose .
Common Reagents and Conditions
Reagents: Beta-galactosidase, IPTG (isopropyl-beta-D-thiogalactopyranoside)
Conditions: Aqueous buffer solutions, typically at pH 7.0-8.0, and temperatures ranging from 25°C to 37°C.
Major Products
The major product of the enzymatic hydrolysis of 6-Chloro-3-indolyl beta-D-glucopyranoside is 6-chloro-3-indolyl, which forms a colored precipitate that can be visually detected .
Vergleich Mit ähnlichen Verbindungen
6-Chloro-3-indolyl beta-D-glucopyranoside is similar to other chromogenic substrates like X-Gal (5-bromo-4-chloro-3-indolyl-beta-D-galactopyranoside) and Salmon-Gal. it produces a different color precipitate, which can be advantageous in certain assays where multiple enzyme activities need to be detected simultaneously .
Similar Compounds
- X-Gal (5-bromo-4-chloro-3-indolyl-beta-D-galactopyranoside)
- Salmon-Gal (6-chloro-3-indoxyl-beta-D-galactopyranoside)
- Red-Gal (5-bromo-6-chloro-3-indolyl-beta-D-galactopyranoside)
Eigenschaften
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[(6-chloro-1H-indol-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO6/c15-6-1-2-7-8(3-6)16-4-9(7)21-14-13(20)12(19)11(18)10(5-17)22-14/h1-4,10-14,16-20H,5H2/t10-,11-,12+,13-,14-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQWBAXBVBGNSPW-RKQHYHRCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC=C2OC3C(C(C(C(O3)CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1Cl)NC=C2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: How was 6-chloro-3-indolyl-β-D-galactopyranoside used to identify growth-arrest genes in the research?
A1: The research utilized a transient transfection assay to study genes potentially involved in growth arrest. Researchers introduced two plasmids into A7r5 vascular smooth muscle cells: one expressing β-galactosidase (β-gal) and another carrying a potential growth-inhibitory gene []. After a period of incubation and DNA labeling with 5-bromo-2-deoxyuridine (BrdU), they used 6-chloro-3-indolyl-β-D-galactopyranoside to identify transfected cells. This compound acts as a substrate for β-gal, producing a visible blue precipitate upon cleavage. This color change specifically marked the transfected cells, allowing researchers to focus on their BrdU incorporation as an indicator of DNA synthesis and, consequently, cell cycle progression []. By comparing BrdU incorporation in cells with and without the potential growth-inhibitory gene, researchers could assess the gene's effect on cell cycle progression.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
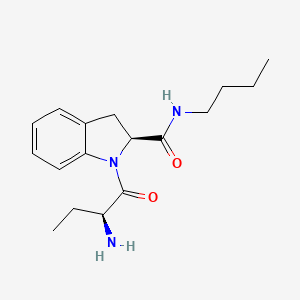
![2H-Pyran-2-methanol,6-ethoxytetrahydro-3-methyl-,acetate,[2S-(2alpha,3bta,6alpha)]-(9CI)](/img/new.no-structure.jpg)
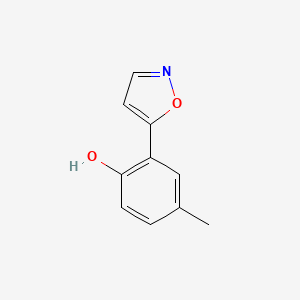
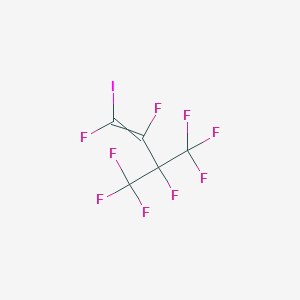
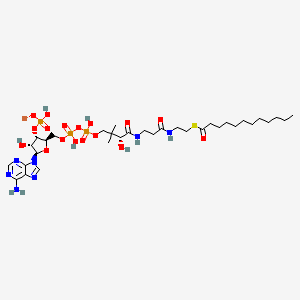
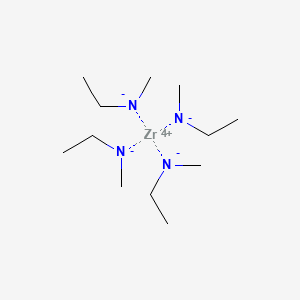
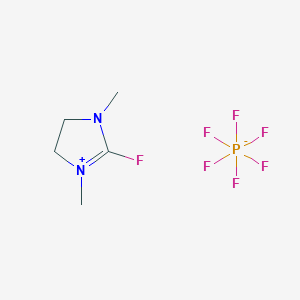
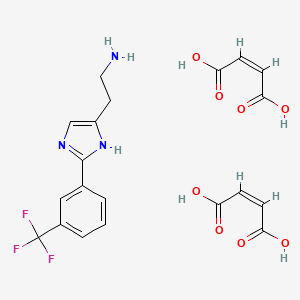
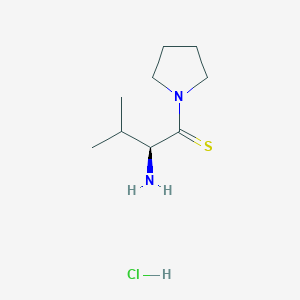
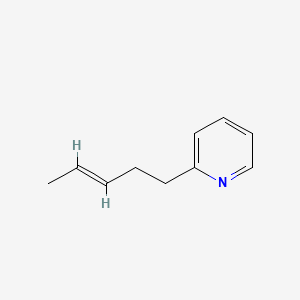
![(1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrobromide](/img/structure/B1143072.png)
